molecular formula C11H15ClN2 B13150193 2-(4-Chloro-benzyl)-piperazine

2-(4-Chloro-benzyl)-piperazine

Katalognummer: B13150193
Molekulargewicht: 210.70 g/mol
InChI-Schlüssel: NCKDJZCVHKZFSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chlorobenzyl)piperazine is an organic compound with the molecular formula C11H15ClN2 It is a derivative of piperazine, a heterocyclic amine, and features a benzyl group substituted with a chlorine atom at the para position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorobenzyl)piperazine typically involves the reaction of piperazine with 4-chlorobenzyl chloride. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

Piperazine+4-Chlorobenzyl chloride2-(4-Chlorobenzyl)piperazine+HCl\text{Piperazine} + \text{4-Chlorobenzyl chloride} \rightarrow \text{2-(4-Chlorobenzyl)piperazine} + \text{HCl} Piperazine+4-Chlorobenzyl chloride→2-(4-Chlorobenzyl)piperazine+HCl

Industrial Production Methods: Industrial production of 2-(4-Chlorobenzyl)piperazine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Chlorobenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

Major Products:

    Oxidation: N-oxides of 2-(4-Chlorobenzyl)piperazine.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

2-(4-Chlorobenzyl)piperazine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-Chlorobenzyl)piperazine involves its interaction with neurotransmitter systems in the brain. It acts as an inhibitor of serotonin uptake by binding to serotonin transporters, thereby increasing the levels of serotonin in the synaptic cleft. This action can modulate mood and behavior, making it of interest in the study of psychiatric disorders .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-(4-Chlorobenzyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit serotonin uptake distinguishes it from other benzylpiperazine derivatives, making it a valuable compound for neuropharmacological research.

Eigenschaften

Molekularformel

C11H15ClN2

Molekulargewicht

210.70 g/mol

IUPAC-Name

2-[(4-chlorophenyl)methyl]piperazine

InChI

InChI=1S/C11H15ClN2/c12-10-3-1-9(2-4-10)7-11-8-13-5-6-14-11/h1-4,11,13-14H,5-8H2

InChI-Schlüssel

NCKDJZCVHKZFSG-UHFFFAOYSA-N

Kanonische SMILES

C1CNC(CN1)CC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.